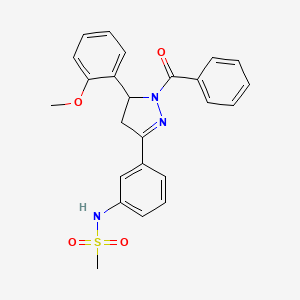
N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound belonging to the class of sulfonamides. It is characterized by its diverse range of functional groups including benzoyl, methoxyphenyl, and pyrazole structures. This compound's unique molecular architecture provides it with a variety of potential chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. A common approach might involve the initial formation of the pyrazole ring, followed by the benzoylation of the pyrazole intermediate. The introduction of the methoxyphenyl group can be achieved via electrophilic aromatic substitution. Lastly, the sulfonamide group is appended through a nucleophilic substitution reaction using an appropriate sulfonyl chloride derivative under mild conditions.
Industrial Production Methods: Industrial production of such complex molecules often leverages optimized and scalable processes. Catalysts, protective groups, and high-purity solvents might be used to ensure high yields and selectivity. Specific details regarding the industrial production processes for this compound are generally proprietary to manufacturing companies.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions primarily at the methoxy group to form hydroxyl derivatives.
Reduction: The carbonyl group present in the benzoyl moiety can be reduced to an alcohol.
Substitution: Aromatic substitution reactions can modify the methoxyphenyl and benzoyl groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substituting agents: Halogens (for halogenation), nitronium ion (for nitration).
Major Products:
Hydroxyl derivatives from oxidation.
Alcohol derivatives from reduction.
Halogenated or nitrated products from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound's diverse functional groups make it a versatile reagent in synthetic organic chemistry for constructing more complex molecules. Biology and Medicine: Its structural motifs can interact with various biological targets, making it a candidate for drug discovery and design. Sulfonamides are known for their antibacterial properties, and similar compounds are often explored for antimicrobial activity. Industry: It could be used as an intermediate in the synthesis of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The compound's mechanism of action in biological systems would depend on its specific interactions with molecular targets, such as enzymes or receptors. For instance, sulfonamides often act by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism blocks the production of nucleic acids and proteins in the bacterial cell.
Comparación Con Compuestos Similares
N-(3-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Lacks the methoxy group, potentially altering its reactivity and binding properties.
N-(3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Has an acetyl group instead of a benzoyl group, which might influence its chemical stability and biological activity.
N-(3-(1-benzoyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Contains a chlorophenyl group, potentially enhancing its electron-withdrawing properties and affecting its chemical reactivity.
Uniqueness: The unique combination of benzoyl, methoxyphenyl, and pyrazole rings in the compound N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide offers distinct electronic, steric, and hydrogen-bonding interactions, setting it apart from similar compounds.
That was a lot of chemistry in one go! Hope this sparks your curiosity. Anything you want to dive deeper into?
Propiedades
IUPAC Name |
N-[3-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-31-23-14-7-6-13-20(23)22-16-21(18-11-8-12-19(15-18)26-32(2,29)30)25-27(22)24(28)17-9-4-3-5-10-17/h3-15,22,26H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAYLABBYAXMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
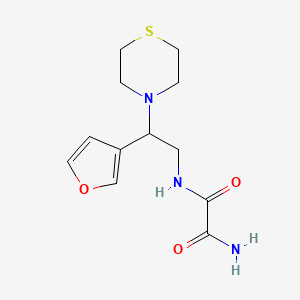
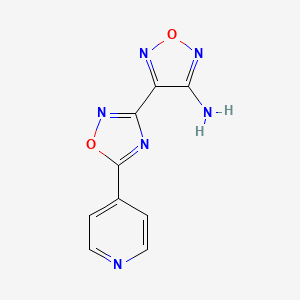
![[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2432361.png)
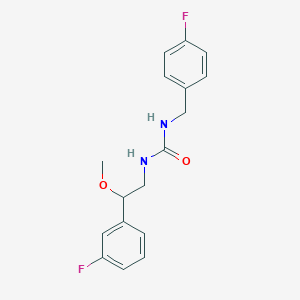
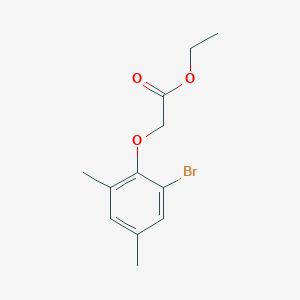
![N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2432364.png)
![8-({3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline](/img/structure/B2432368.png)
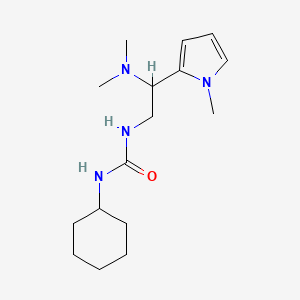
![2-Methyl-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2432371.png)
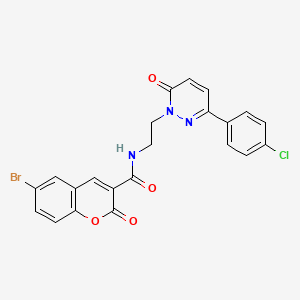
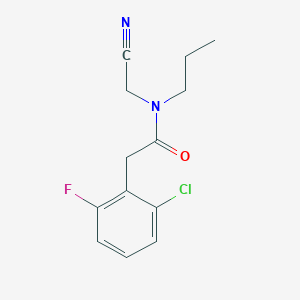
![N-(3-chlorophenyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2432377.png)
![2-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-6-fluorobenzamide](/img/structure/B2432378.png)
![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2432381.png)
